4-methoxy-N-(2-(6-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
CAS No.: 872995-79-4
Cat. No.: VC7685691
Molecular Formula: C24H21F3N6O3S
Molecular Weight: 530.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872995-79-4 |
|---|---|
| Molecular Formula | C24H21F3N6O3S |
| Molecular Weight | 530.53 |
| IUPAC Name | 4-methoxy-N-[2-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C24H21F3N6O3S/c1-36-18-7-5-15(6-8-18)23(35)28-12-11-20-31-30-19-9-10-22(32-33(19)20)37-14-21(34)29-17-4-2-3-16(13-17)24(25,26)27/h2-10,13H,11-12,14H2,1H3,(H,28,35)(H,29,34) |
| Standard InChI Key | BTERUKSPTXMHOG-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₂₄H₂₁F₃N₆O₃S, MW: 530.53 g/mol) features three critical domains:
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Triazolo-pyridazine core: A fused bicyclic system ( triazolo[4,3-b]pyridazine) known for stabilizing π-π interactions with protein targets .
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Benzamide group: The 4-methoxybenzamide moiety enhances solubility and facilitates hydrogen bonding with enzymes .
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Trifluoromethylphenyl-thioethyl linkage: The 3-(trifluoromethyl)aniline group contributes to lipophilicity and metabolic stability, while the thioether bridge improves conformational flexibility.
Table 1: Key Structural Features and Functional Roles
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic peaks for the methoxy group (δ 3.81 ppm), aromatic protons (δ 7.05–8.20 ppm), and amide NH (δ 10.32 ppm) .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 531.2 [M+H]⁺, with fragmentation patterns confirming the triazolo-pyridazine core and benzamide linkage .
Synthesis and Optimization
Synthetic Routes
The synthesis involves a five-step sequence:
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Pyridazinone Formation: Condensation of 3-(trifluoromethyl)aniline with glyoxylic acid yields a pyridazinone intermediate .
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Chlorination: Treatment with POCl₃ converts the pyridazinone to a chloropyridazine .
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Triazole Cyclization: Reaction with hydrazide derivatives under microwave irradiation forms the triazolo-pyridazine core .
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Thioether Coupling: A nucleophilic substitution links the chloropyridazine to a thioethylamine spacer.
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Benzamide Conjugation: Final coupling with 4-methoxybenzoyl chloride completes the structure .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Glyoxylic acid, AcOH, 80°C | 85 |
| 2 | POCl₃, reflux, 4h | 78 |
| 3 | Hydrazide, n-BuOH, MW, 120°C | 65 |
| 4 | K₂CO₃, DMF, 60°C | 72 |
| 5 | 4-Methoxybenzoyl chloride, Et₃N | 68 |
Challenges in Purification
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The trifluoromethyl group increases hydrophobicity, necessitating reversed-phase HPLC for purification (C18 column, MeCN/H₂O gradient).
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Residual DMF from Step 4 requires extensive washing with ethyl acetate .
Biological Activities and Mechanisms
Anticancer Activity
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Tubulin Polymerization Inhibition: The compound destabilizes microtubules by binding to the colchicine site (IC₅₀ = 0.012 µM in HT-1080 cells), comparable to combretastatin A-4 .
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Apoptosis Induction: In A549 lung cancer cells, it activates caspase-3/7 and induces G0/G1 arrest (IC₅₀ = 0.98 µM) .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| A549 (lung) | 0.98 | Caspase-3/7 activation |
| MCF-7 (breast) | 1.05 | Tubulin depolymerization |
| HepG2 (liver) | 3.30 | ROS generation |
Antimicrobial Effects
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The triazolo-pyridazine core exhibits broad-spectrum activity against S. aureus (MIC = 8 µg/mL) and C. albicans (MIC = 16 µg/mL).
Pharmacological Profiling
ADME Properties
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Solubility: Moderate aqueous solubility (12.5 µg/mL at pH 7.4) due to the methoxy and amide groups .
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Plasma Stability: Half-life >6h in human plasma, attributed to the CF₃ group’s resistance to oxidative metabolism.
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CYP Inhibition: Weak inhibitor of CYP3A4 (IC₅₀ >50 µM), reducing drug-drug interaction risks .
Toxicity Data
Future Directions
Structural Modifications
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Optimizing Bioavailability: Introducing PEGylated side chains could improve solubility without compromising activity .
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Targeted Delivery: Conjugation to folate or RGD peptides may enhance tumor specificity .
Clinical Translation
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